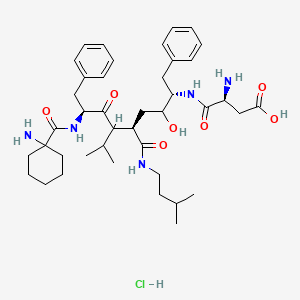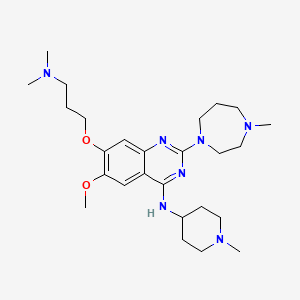
Valecobulina
Descripción general
Descripción
Valecobulina es un fármaco de molécula pequeña conocido por su potente actividad antitumoral. Es un agente disruptor vascular que inhibe la polimerización de la tubulina, haciéndola eficaz contra varios tumores sólidos . This compound ha sido estudiada por su potencial en el tratamiento del cáncer colorrectal avanzado y otros tumores sólidos refractarios .
Aplicaciones Científicas De Investigación
Valecobulina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
Valecobulina ejerce sus efectos al inhibir la polimerización de la tubulina, que es esencial para la formación de microtúbulos dentro de las células . Al unirse a la tubulina, this compound impide el ensamblaje de los microtúbulos, lo que lleva a la disrupción del citoesqueleto y la división celular . Este mecanismo también causa disrupción vascular dentro de los tumores, lo que lleva a la isquemia y la necrosis tumoral .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Valecobulina se sintetiza como un profármaco de valina del compuesto activo S516. La síntesis implica el acoplamiento de valina con S516 en condiciones de reacción específicas para formar this compound . El proceso normalmente incluye pasos como la esterificación y la purificación para lograr la pureza y el rendimiento deseados.
Métodos de producción industrial: La producción industrial de this compound implica una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de técnicas de purificación avanzadas como la cromatografía para aislar el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: Valecobulina principalmente experimenta reacciones relacionadas con su función como inhibidor de la polimerización de la tubulina. Estas reacciones incluyen:
Inhibición de la polimerización de la tubulina: this compound se une a la tubulina e impide su polimerización, interrumpiendo la red de microtúbulos dentro de las células.
Disrupción vascular: Al inhibir la polimerización de la tubulina, this compound interrumpe los vasos sanguíneos dentro de los tumores, lo que lleva a la isquemia y la necrosis tumoral.
Reactivos y condiciones comunes: Las reacciones que involucran a this compound normalmente requieren reactivos específicos como la tubulina y condiciones que favorezcan la inhibición de la polimerización. Estas condiciones incluyen temperatura y pH controlados para garantizar una actividad óptima .
Productos principales formados: El producto principal que se forma a partir de las reacciones que involucran a this compound es la red de microtúbulos interrumpida dentro de las células tumorales, lo que lleva a la muerte celular y la regresión tumoral .
Comparación Con Compuestos Similares
Valecobulina es única en su doble función como inhibidor de la polimerización de la tubulina y un agente disruptor vascular. Los compuestos similares incluyen:
This compound destaca por su capacidad para interrumpir la vasculatura tumoral, lo que la convierte en un candidato prometedor para terapias combinadas en el tratamiento del cáncer .
Propiedades
IUPAC Name |
(2S)-2-amino-3-methyl-N-[4-[3-(1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O5S/c1-14(2)22(27)25(34)31-26-30-18(11-38-26)15-6-7-17(19(8-15)32-13-28-12-29-32)23(33)16-9-20(35-3)24(37-5)21(10-16)36-4/h6-14,22H,27H2,1-5H3,(H,30,31,34)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKRUIXIDCWALA-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152252 | |
| Record name | CKD-516 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188371-47-2 | |
| Record name | CKD-516 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1188371472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CKD-516 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VALECOBULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P48P97V001 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Valecobulin exert its anti-cancer effect, particularly in the context of colorectal cancer?
A1: Valecobulin functions as a Vascular Disrupting Agent (VDA) by inhibiting tubulin polymerization. [] This mechanism disrupts the formation of new blood vessels (neovascularization) within tumors, a process essential for tumor growth and survival. By targeting tubulin, Valecobulin primarily affects the central regions of tumors, which are often resistant to conventional chemotherapy drugs. [] This mechanism makes it a promising candidate for treating solid tumors, including colorectal cancer, where neovascularization plays a critical role in tumor progression.
Q2: What were the key findings from the Phase I clinical trial investigating Valecobulin in combination with irinotecan for treating metastatic colorectal cancer?
A2: The Phase I study evaluated the safety and efficacy of Valecobulin combined with irinotecan in patients with metastatic colorectal cancer who had received prior irinotecan-based therapies. [] The study demonstrated that this combination had a manageable safety profile with no dose-limiting toxicities observed up to a specific dose level. [] Moreover, the combination showed preliminary antitumor activity, with a median progression-free survival exceeding expectations based on previous treatments. [] These findings suggest that Valecobulin, in combination with irinotecan, holds promise for treating metastatic colorectal cancer, particularly in patients who have developed resistance to previous therapies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-cyclohexyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B611562.png)



